3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a bicyclic β-lactam structure, and a phenoxyacetyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with appropriate reagents to introduce the sulfanylmethyl group . The bicyclic β-lactam structure is then synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts . The final step involves the acylation of the β-lactam with 2-phenoxyacetyl chloride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antibiotic or anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets within cells. The compound is believed to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), thereby preventing the cross-linking of peptidoglycan chains . This leads to the weakening of the cell wall and eventual cell lysis. Additionally, the compound may interfere with DNA replication and repair mechanisms, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring but lacks the β-lactam structure.
2-Phenoxyacetic acid: Contains the phenoxyacetyl moiety but lacks the thiadiazole and β-lactam structures.
Cefazolin: A β-lactam antibiotic with a different side chain structure.
Uniqueness
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is unique due to its combination of a thiadiazole ring, a bicyclic β-lactam structure, and a phenoxyacetyl moiety
Properties
Molecular Formula |
C19H18N4O5S3 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H18N4O5S3/c1-10-21-22-19(31-10)30-9-11-8-29-17-14(16(25)23(17)15(11)18(26)27)20-13(24)7-28-12-5-3-2-4-6-12/h2-6,14,17H,7-9H2,1H3,(H,20,24)(H,26,27) |
InChI Key |
IYNQZPTYTYFUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)COC4=CC=CC=C4)SC2)C(=O)O |
Origin of Product |
United States |
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